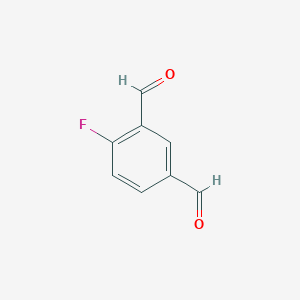
tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization, can yield the desired naphthyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced naphthyridine compounds .
Scientific Research Applications
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
- Tert-butyl (4aS,8aS)-6-[(trimethylsilyl)oxy]-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate is unique due to its specific ring structure and the presence of tert-butyl and carboxylate functional groups.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
LDCZQGWHLLGWAH-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNCC[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


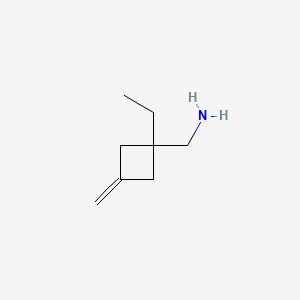
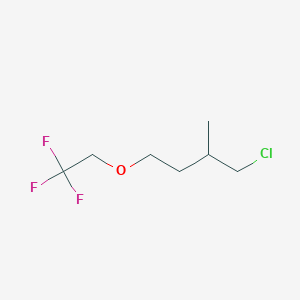
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
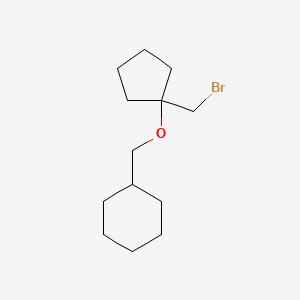
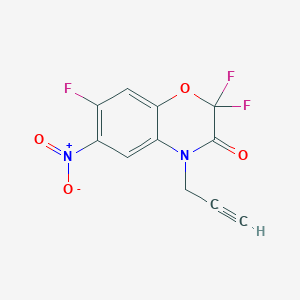
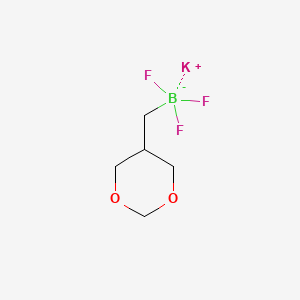
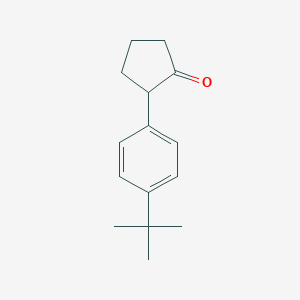
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
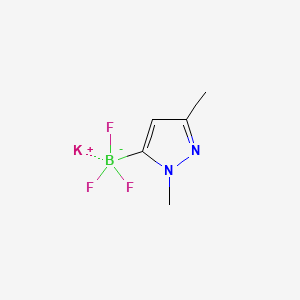

![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
